molecular formula C21H20BrNO5 B2948302 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate CAS No. 637752-83-1

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate

Cat. No.: B2948302
CAS No.: 637752-83-1
M. Wt: 446.297
InChI Key: YQCZZOWEZDNOKR-UHFFFAOYSA-N
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Description

The compound “3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate” is a chemical compound that is used in scientific research . It is a part of the bis-carbamate group of compounds .


Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, the synthesis of N, N’-hexamethylenebis[(2-bromophenoxy)-carbamate] involves the use of organic solvents and catalysts . The reaction yield was reported to be from 90.6% to 93.3% .


Molecular Structure Analysis

The molecular structure of this compound is complex and includes a bromophenyl group, a chromen-7-yl group, and a diethylcarbamate group .

Future Directions

The future directions for the research on this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as drug synthesis and material science could also be explored .

Properties

IUPAC Name

[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO5/c1-4-23(5-2)21(25)27-14-10-11-15-18(12-14)26-13(3)20(19(15)24)28-17-9-7-6-8-16(17)22/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCZZOWEZDNOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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